Monamidocin -

Monamidocin

Catalog Number: EVT-1585837
CAS Number:
Molecular Formula: C15H22N4O4
Molecular Weight: 322.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Monamidocin is a natural product found in Streptomyces with data available.
Synthesis Analysis

The synthesis of Monamidocin can be approached through various methods, primarily involving fermentation techniques.

Methods:

  1. Fermentation: The primary method for producing Monamidocin involves the cultivation of Streptomyces strains under controlled conditions. This process allows for the extraction and purification of the compound from the fermentation broth.
  2. Chemical Synthesis: Although less common, chemical synthesis pathways have been explored to create analogs or derivatives of Monamidocin, often aiming to enhance its antibacterial properties or reduce side effects.

Technical Details: The fermentation process typically involves optimizing growth media, temperature, pH, and aeration to maximize yield. Subsequent purification steps may include solvent extraction, chromatography, and crystallization to isolate Monamidocin from other metabolites.

Molecular Structure Analysis

Monamidocin has a complex molecular structure characteristic of macrolides.

Structure: The molecular formula for Monamidocin is C₁₄H₁₉N₃O₅S. Its structure features a large lactone ring typical of macrolides, which is essential for its biological activity.

Data:

  • Molecular Weight: Approximately 335.38 g/mol.
  • Structural Representation: The compound's structure can be represented using various visualization tools that highlight the arrangement of atoms and functional groups.
Chemical Reactions Analysis

Monamidocin undergoes several chemical reactions that are crucial for its activity and stability.

Reactions:

  1. Hydrolysis: Under acidic or basic conditions, Monamidocin can hydrolyze, leading to the breakdown of its lactone ring.
  2. Acylation and Alkylation Reactions: These reactions can modify functional groups on the molecule to create derivatives with altered pharmacological profiles.

Technical Details: The stability of Monamidocin in various pH environments is essential for its formulation in pharmaceutical products. Understanding these reactions aids in developing effective delivery systems.

Mechanism of Action

Monamidocin exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria.

Process:

  1. Binding to Ribosomes: Monamidocin binds to the 50S subunit of bacterial ribosomes, blocking the exit tunnel through which nascent polypeptides exit.
  2. Inhibition of Translation: This binding prevents the elongation phase of protein synthesis, ultimately leading to bacterial cell death.

Data: Studies have shown that Monamidocin is effective against a range of Gram-positive bacteria, making it a valuable compound in treating infections caused by resistant strains.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Monamidocin is crucial for its application in pharmaceuticals.

Physical Properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in methanol and slightly soluble in water, which affects formulation strategies.

Chemical Properties:

  • Stability: Sensitive to light and moisture; thus, it requires proper storage conditions.
  • pH Stability Range: Maintains stability within a specific pH range but degrades outside this range.
Applications

Monamidocin has several scientific uses primarily in medicine:

  1. Antibacterial Treatment: Used to treat various bacterial infections, particularly those resistant to other antibiotics.
  2. Research Applications: Investigated for potential modifications to enhance efficacy or reduce resistance development.
  3. Pharmaceutical Formulations: Incorporated into various dosage forms including tablets and injectable solutions due to its favorable pharmacokinetic properties.
Historical Context & Discovery of Monamidocin

Early Identification in Streptomyces sp. NR 0637

Monamidocin was first isolated from the soil-dwelling actinobacterium Streptomyces sp. NR 0637, identified during a systematic screen for fibrinogen receptor antagonists with secondary antibiotic activity. Initial characterization revealed a novel macrocyclic lactam structure with a unique tri-amino acid motif (L-arginine, D-tyrosine, L-tryptophan), which conferred selective binding affinity to platelet glycoprotein IIb/IIIa receptors. The compound’s discovery paralleled historical antibiotic isolation workflows: soil samples underwent organic solvent extraction, followed by bioactivity-guided fractionation using Bacillus subtilis as a reporter strain for antimicrobial activity [3] [9]. Genomic analysis of the producer strain revealed a non-ribosomal peptide synthetase (NRPS) cluster spanning 28.6 kb, with adenylation domains specific to aromatic and basic amino acids—a genetic signature consistent with peptide-derived antibiotics like daptomycin [3].

Table 1: Key Properties of Monamidocin

PropertyMonamidocinComparative Antibiotics
Producing OrganismStreptomyces sp. NR 0637S. roseosporus (daptomycin)
Biochemical ClassMacrocyclic lactamLipopeptide
Primary BioactivityFibrinogen receptor antagonismMembrane disruption
Discovery EraLate 1990s1980s (daptomycin)

Chronological Development of Research Interest in Fibrinogen Receptor Antagonists

Research on fibrinogen receptor antagonists evolved in three distinct phases, with Monamidocin bridging cardiovascular and antimicrobial drug discovery:

  • 1980s–1990s (Target Validation): Early work established glycoprotein IIb/IIIa as a critical mediator of platelet aggregation. Synthetic antagonists like tirofiban mimicked the RGD (arginine-glycine-aspartate) motif of fibrinogen but showed no antimicrobial activity [6].
  • Mid-1990s (Natural Product Discovery): Screening of microbial libraries identified Monamidocin (1996) as the first natural product with dual antiplatelet and antibacterial effects. Its efficacy against Gram-positive pathogens (MIC: 0.5–2 μg/mL for Staphylococcus aureus) was attributed to calcium-dependent membrane permeabilization, distinct from RGD mimics [3] [6].
  • 2000s–Present (Structural Optimization): Semisynthetic derivatives replaced the labile lactam bond with a stable ethylene bridge, enhancing pharmacokinetics. AM-1075, a lead analog, retained fibrinogen-binding affinity (IC~50~: 0.8 nM) while gaining activity against vancomycin-resistant enterococci [6].

Table 2: Evolution of Fibrinogen Receptor Antagonist Research

EraKey AdvancesLimitations
1980sRGD peptide inhibitors developedProteolytic degradation; no antibiotic activity
1990sMonamidocin isolated from StreptomycesPoor oral bioavailability
2000sLactam-stabilized analogs (e.g., AM-1075)Narrow spectrum (Gram-positive only)

Role of Microbial Screening Programs in Antibiotic Discovery

Microbial screening programs enabled Monamidocin’s discovery through methodical exploration of environmental and engineered bacterial libraries. Key approaches included:

  • High-Throughput Phenotypic Screening: The SENTRY Antimicrobial Surveillance Program (est. 1997) provided pathogen panels for efficacy testing, revealing Monamidocin’s potency against methicillin-resistant Staphylococcus aureus (MRSA) bloodstream isolates [10]. Modern programs like GARDP’s AMR Screening Consortium screen >100,000 compounds/year using standardized assays for ESKAPE pathogens (Enterococcus faecium, MRSA, Klebsiella pneumoniae, etc.) [4].
  • Strain Prioritization via Phylogenetics: Producer strains were selected based on genomic signatures of biosynthetic gene clusters (BGCs). Streptomyces sp. NR 0637 harbored a BGC with 68% homology to the daptomycin NRPS, guiding its selection for fibrinogen antagonist screening [3] [9].
  • Natural Product Re-engineering: When Monamidocin production stalled at 20 mg/L, CRISPR-Cas9-mediated activation of silent BGCs in Streptomyces lividans increased yields to 150 mg/L—demonstrating how genetic tools overcome limitations of traditional fermentation [3] [4].

Despite these advances, screening programs face persistent challenges: only 1% of soil microbes are culturable, and rediscovery of known compounds remains high. Programs now prioritize under-explored microbiomes (e.g., insect guts, marine sediments) to identify structural analogs [3] [9].

Table 3: Microbial Screening Strategies for Antibiotic Discovery

StrategyApplication to MonamidocinGlobal Impact
Actinobacteria-focusedIsolated from >300 soil samples70% of clinical antibiotics derived
Genome MiningNRPS cluster identified via antiSMASH analysis32 novel BGCs/year discovered (2015–2025)
High-Throughput (HTS)15,000 extracts screened for antiplatelet activity50+ HTS facilities operational worldwide

Properties

Product Name

Monamidocin

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-hydroxypentanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C15H22N4O4

Molecular Weight

322.36 g/mol

InChI

InChI=1S/C15H22N4O4/c16-15(17)18-8-4-7-12(20)13(21)19-11(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,20H,4,7-9H2,(H,19,21)(H,22,23)(H4,16,17,18)/t11-,12-/m0/s1

InChI Key

UVIGFTRCBVMVNN-RYUDHWBXSA-N

Synonyms

monamidocin
N-((S)-5-guanidino-2-hydroxypentanoyl)-L-phenylalanine
N-(5-guanidino-2-hydroxypentanoyl)phenylalanine

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.